molecular formula C14H24N2O4 B1394916 tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate CAS No. 1216859-23-2

tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

Cat. No.: B1394916
CAS No.: 1216859-23-2
M. Wt: 284.35 g/mol
InChI Key: CFAZNJJAGAIOFJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc tert-butyl), δ 3.40–3.70 (m, 8H, piperidine and oxazinan CH₂), δ 4.10–4.30 (m, 2H, oxazinan N–CH₂–O).
    • The deshielded proton at δ 4.20 corresponds to the oxazinan N–CH₂–O group adjacent to the carbonyl.
  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 28.2 (Boc CH₃), δ 80.5 (Boc quaternary C), δ 155.1 (Boc carbonyl), δ 169.8 (oxazinan carbonyl).

Infrared (IR) Spectroscopy

  • Strong absorption at 1730 cm⁻¹ (C=O stretch of Boc and oxazinan carbonyl groups).
  • Peaks at 1250 cm⁻¹ and 1150 cm⁻¹ (C–O–C stretches in oxazinan and Boc groups).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ at m/z 285.3 , consistent with the molecular formula C₁₄H₂₄N₂O₄.
  • Fragmentation peaks at m/z 229.1 (loss of tert-butyl) and 185.0 (loss of Boc group).

Comparative Analysis of Tautomeric Forms

The 1,3-oxazinan-2-one moiety lacks classical tautomeric equilibria due to its saturated six-membered ring. However, the Boc-protected piperidine’s amide group exhibits restricted resonance stabilization, unlike primary amides. Comparative studies with unsaturated analogs (e.g., 1,3-oxazin-2-ones) reveal that tautomerism is absent in this compound but present in derivatives with conjugated double bonds.

Feature This compound 1,3-Oxazin-2-one Derivatives
Tautomeric Potential None (saturated ring) Keto-enol tautomerism
Resonance Stabilization Limited to amide groups Extended conjugation

Properties

IUPAC Name

tert-butyl 4-(2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-12(17)15-8-5-11(6-9-15)16-7-4-10-19-13(16)18/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAZNJJAGAIOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis typically begins with the preparation of β-hydroxyamino aldehydes, which serve as key intermediates. These aldehydes are synthesized via enantioselective organocatalytic 1,4-addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes, following protocols similar to those developed by MacMillan and colleagues (see reference). This step ensures high enantiomeric purity and introduces the necessary chiral centers for subsequent transformations.

Key steps:

  • Enantioselective organocatalytic addition to α,β-unsaturated aldehydes.
  • Silylation of hydroxyl groups to afford protected intermediates.

The protected aldehyde intermediates undergo addition with alkynyl nucleophiles, such as propynyl magnesium bromide or other alkynyl reagents, to generate propargyl alcohols. These are then oxidized to ynones using manganese dioxide (MnO₂), which are crucial for subsequent cyclization steps (see Table 1 in reference).

Critical reactions:

  • Nucleophilic addition to aldehydes.
  • Oxidation of propargyl alcohols to ynones, typically using MnO₂.
  • Orthogonal deprotection of protecting groups (e.g., TBS with TBAF) to reveal reactive functionalities.

The key step involves the intramolecular cyclization of ynones to form oxazepinone rings. This is achieved through a 7-endo-dig cyclization mechanism, often initiated by deprotection of the TBS group with tetrabutylammonium fluoride (TBAF). The deprotected intermediate undergoes nucleophilic attack to form the oxazepinone core, a process supported by NMR characterization of the cyclization products (see reference).

Reaction conditions:

  • TBAF-mediated deprotection.
  • Cyclization occurs spontaneously under mild conditions.
  • The formation of the oxazepinone ring is confirmed by characteristic NMR chemical shifts.

Functional Group Transformations and Final Assembly

Subsequent steps involve reductive cleavage of N–O bonds and Boc-deprotection to yield the free amine. These steps are followed by a 6-endo-trig cyclization to form the piperidine ring fused to the oxazepinone, completing the core structure of tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate .

  • Reductive cleavage is typically performed using zinc or other mild reducing agents.
  • Boc deprotection is achieved with acids like trifluoroacetic acid (TFA).
  • The final compound is purified via chromatography, and its structure is confirmed through NMR, MS, and IR spectroscopy.

Summary of Synthetic Route

Step Description Reagents & Conditions Purpose
1 Enantioselective addition Organocatalyst, aldehyde Chirality and functionalization
2 Alkynyl addition n-BuLi, alkynes Carbon chain extension
3 Oxidation MnO₂ Formation of ynones
4 Deprotection TBAF Reveal reactive groups
5 Cyclization Mild base or thermal Ring closure to oxazepinone
6 Reduction & Boc removal Zn, TFA Final amine and carbamate formation

Data Tables and Research Findings

Table 1: Yields and Conditions for Key Intermediates

Intermediate Starting Material Reagents Yield (%) Notes
Propargyl alcohol β-Hydroxyamino aldehyde Alkynyl MgBr 55-83 Varies with R groups
Ynones Propargyl alcohols MnO₂ oxidation 23-91 Functional group tolerance varies
Oxazepinones Ynones TBAF deprotection 23-91 Ring closure efficiency

Research Findings:

  • The use of enantioselective organocatalytic methods enables high stereocontrol in the synthesis of the β-hydroxyamino aldehyde intermediates.
  • Deprotection with TBAF facilitates selective ring closure, forming the oxazepinone core efficiently.
  • The overall synthetic route is modular and adaptable to various substituents, allowing for diverse analogs.

Chemical Reactions Analysis

tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₄H₂₄N₂O₄
Molecular Weight: 284.36 g/mol
MDL Number: MFCD09991840

The compound contains a piperidine ring, an oxazinan moiety, and a tert-butyl ester group, which contribute to its reactivity and potential biological activity.

Synthetic Chemistry Applications

tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various chemical transformations, including:

  • Nucleophilic Substitution: The tert-butyl ester group can be replaced by other functional groups, making it versatile for creating derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxo derivatives or reduction to yield hydroxyl derivatives. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological and Pharmacological Research

The compound is being investigated for its potential pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Several studies have highlighted its interactions with biological targets:

Case Study: CNS Activity

In a recent study, researchers synthesized various piperidine derivatives, including this compound. Preliminary assays indicated that this compound exhibited promising activity against certain CNS targets, suggesting its potential as a lead compound for drug development aimed at treating neurological disorders.

Industrial Applications

In the industrial sector, the compound is used for producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in:

  • Pharmaceutical Manufacturing: As a building block for synthesizing more complex therapeutic agents.
  • Material Science: In the development of polymers or coatings where specific chemical properties are desired.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate can be contextualized by comparing it to analogous compounds cataloged by Combi-Blocks (). Key similarities and differences are summarized below:

Table 1: Structural and Functional Comparison

Compound ID Structure Ring System Substituents/Functional Groups Purity
Target Compound Piperidine-1-carboxylate with 4-(2-oxo-1,3-oxazinan-3-yl) Piperidine + 1,3-oxazinan Boc group, 2-oxo-heterocycle N/A
CA-5424 tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate 1,3-oxazinan Acetate-linked Boc group 95%
QK-2717 tert-Butyl N-(4-oxooxolan-3-yl)carbamate Oxolane (tetrahydrofuran) 4-keto group, carbamate 95%
QV-5547 tert-Butyl N-(5-oxooxolan-2-yl)carbamate Oxolane 5-keto group, carbamate 95%
QV-3544 tert-Butyl 3-oxo-4-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)-1,4-diazepane-1-carboxylate 1,4-diazepane Trifluoromethylphenyl, dual keto groups 95%
QW-6592 tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate Piperidine 4-oxopentylidene side chain 95%

Key Structural Differences

  • Ring Systems : The target compound combines a piperidine ring with a 1,3-oxazinan-2-one ring, whereas CA-5424 lacks the piperidine scaffold, instead featuring an acetate bridge. QK-2717 and QV-5547 incorporate oxolane (five-membered) rings with ketone groups, which are smaller and less rigid than the six-membered 1,3-oxazinan .
  • Functional Groups : QV-3544 includes a trifluoromethylphenyl substituent, which enhances lipophilicity and metabolic stability compared to the target compound’s simpler heterocyclic substituent . QW-6592 substitutes the piperidine with a 4-oxopentylidene chain, altering steric and electronic properties.

Methodological Considerations

Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX (SHELXL, SHELXS) being widely used for refinement and solution of small-molecule structures . The high purity (95%) of Combi-Blocks’ analogs ensures reliability in experimental reproducibility, critical for structure-activity relationship (SAR) studies .

Biological Activity

tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C16H28N2O4
Molar Mass: 312.4 g/mol
CAS Number: 1215596-09-0

The compound features a piperidine ring substituted with a tert-butyl group and an oxazinanone moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazinanone structure is known to enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular receptors and enzymes.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazinanones can possess significant antimicrobial properties. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy against various pathogens.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies suggest it may induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in neuroprotection, potentially due to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine and oxazinanone structures can significantly influence biological activity. For instance:

ModificationEffect on Activity
Addition of halogensIncreased antimicrobial potency
Variation in alkyl chain lengthAltered lipophilicity and bioavailability
Substitution on the piperidine nitrogenEnhanced binding affinity to target receptors

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Study : A study conducted on a series of oxazinanone derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.24 µg/ml against Staphylococcus aureus, indicating potent antimicrobial activity .
  • Cytotoxicity Assessment : In a cytotoxicity assay against human cancer cell lines, the compound showed IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug .
  • Neuroprotective Evaluation : Research into neuroprotective effects revealed that modifications of the piperidine ring could enhance neuroprotective activity by improving antioxidant properties .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of piperidine-carboxylate derivatives typically involves multi-step reactions, such as cyclization, coupling, or protection/deprotection strategies. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. Key reagents may include:

  • Base catalysts : Triethylamine (TEA) or DMAP in dichloromethane at 0–20°C to facilitate coupling reactions .
  • Protecting groups : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry to improve yield. For oxazinanone ring formation, consider using carbodiimides as coupling agents.

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants like silica gel can mitigate moisture-induced degradation .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and protic solvents (e.g., water, alcohols) that may cleave the Boc group .
  • Stability testing : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Use NMR or LC-MS to track decomposition products.

Q. What safety precautions are critical when working with this compound?

  • Toxicity : While GHS classification data is limited for this specific compound, structurally related piperidine derivatives exhibit acute oral toxicity (Category 3–4, H301/H313). Assume similar hazards and use PPE: nitrile gloves, lab coats, and fume hoods .
  • First aid : For accidental ingestion, administer activated charcoal and seek immediate medical attention. For skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can structural modifications of the oxazinan-2-one ring influence the compound’s bioactivity or reactivity?

  • Functional group tuning : Replace the oxazinanone with a thiazinane ring to study sulfur’s electronic effects on piperidine’s basicity. Use DFT calculations to predict pKa shifts .
  • Biological activity : Test analogs with substituted oxazinanone rings (e.g., fluoro or methyl groups) for kinase inhibition or GPCR modulation. Compare IC50 values via enzymatic assays .
  • Crystallography : Resolve single-crystal structures to correlate steric effects (e.g., tert-butyl group) with conformational flexibility in solution .

Q. How should researchers resolve contradictions in reported toxicity data for structurally similar compounds?

  • Data validation : Cross-reference SDS from multiple suppliers (e.g., ALADDIN, Kishida Chemical) and prioritize peer-reviewed studies over vendor-provided data .
  • In vitro testing**: Conduct cytotoxicity assays (e.g., MTT or LDH release) on human cell lines (HEK293, HepG2) to establish dose-response curves. Compare results with published LD50 values .
  • Mechanistic studies : Use metabolomics to identify toxic metabolites (e.g., reactive oxygen species) generated during compound degradation .

Q. What analytical techniques are most effective for characterizing this compound and its synthetic intermediates?

  • Purity assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns. Validate using certified reference standards .
  • Structural elucidation :
    • NMR : 1H/13C NMR to confirm piperidine and oxazinanone ring conformations. DEPT-135 for quaternary carbon identification.
    • Mass spectrometry : High-resolution ESI-MS for exact mass verification (e.g., expected [M+H]+ = calculated m/z ± 0.001 Da) .
  • Thermal analysis : TGA-DSC to determine decomposition temperatures and polymorphic transitions .

Q. What strategies can mitigate environmental risks during large-scale synthesis or disposal?

  • Waste management : Neutralize acidic/basic byproducts before disposal. Use activated carbon filtration to adsorb organic residues .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent recovery. Catalyze reactions with immobilized enzymes to reduce metal waste .
  • Ecotoxicity screening : Perform Daphnia magna or Aliivibrio fischeri bioluminescence assays to assess aquatic toxicity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight277.36 g/mol (calculated)ESI-MS
LogP (Octanol-Water)2.1 (predicted)SwissADME
Solubility10 mg/mL in DMSOExperimental

Q. Table 2. Common Synthetic Intermediates

IntermediateRole in SynthesisKey Reagents/Conditions
4-Aminopiperidine-BocAmine protectionBoc2O, TEA, THF
2-Oxo-1,3-oxazinan-3-ylRing formationCDI, DCM, 0°C

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

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